2-(Phenylsulfonyl)-1H-indole
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Overview
Description
2-(Phenylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a phenylsulfonyl group attached to the second position of the indole ring. Indoles are widely recognized for their biological and pharmacological activities, making them significant in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)-1H-indole typically involves the sulfonylation of indole. One common method is the reaction of indole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar sulfonylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reductive desulfonylation can be achieved using Raney nickel or other reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-1H-indole involves its interaction with biological targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
- 2-Phenylsulfonylindole
- 3-Phenylsulfonylindole
- 2-(Phenylsulfonyl)-3-phenyloxaziridine
Comparison: 2-(Phenylsulfonyl)-1H-indole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 3-Phenylsulfonylindole, it shows different reactivity in substitution reactions. The presence of the phenylsulfonyl group at the 2-position makes it more reactive towards nucleophiles compared to its 3-substituted counterpart .
Properties
IUPAC Name |
2-(benzenesulfonyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-18(17,12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-14/h1-10,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEBQCQIJHJNPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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